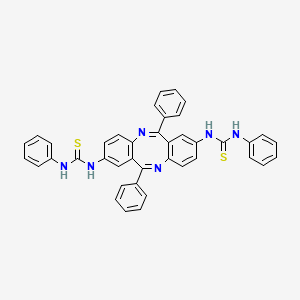
N,N''-(6,12-Diphenyldibenzo(b,f)(1,5)diazocin-2,8-diyl)bis(N'-phenylthiourea)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’‘-(6,12-Diphenyldibenzo(b,f)(1,5)diazocin-2,8-diyl)bis(N’-phenylthiourea): is a complex organic compound that belongs to the class of diazocines This compound is characterized by its unique structure, which includes two phenyl groups attached to a dibenzo(b,f)(1,5)diazocin core, and two phenylthiourea groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-(6,12-Diphenyldibenzo(b,f)(1,5)diazocin-2,8-diyl)bis(N’-phenylthiourea) typically involves multiple steps. One common method includes the following steps:
Formation of the dibenzo(b,f)(1,5)diazocin core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of phenyl groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.
Introduction of phenylthiourea groups: This step involves the reaction of the intermediate compound with phenyl isothiocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure and reactivity.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes due to its ability to interact with biomolecules.
Drug Development:
Medicine:
Diagnostic Agents: The compound can be used in diagnostic assays to detect specific biomolecules or disease markers.
Therapeutics: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry:
Sensors: The compound can be used in the development of sensors for detecting various analytes.
Coatings: It can be used in coatings to improve their durability and performance.
Mécanisme D'action
The mechanism by which N,N’‘-(6,12-Diphenyldibenzo(b,f)(1,5)diazocin-2,8-diyl)bis(N’-phenylthiourea) exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound can modulate the activity of these targets by binding to them and altering their conformation or activity. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes.
Comparaison Avec Des Composés Similaires
N,N’‘-(6,12-Diphenyldibenzo(b,f)(1,5)diazocin-2,8-diyl)bis(N’-methylthiourea): Similar structure but with methyl groups instead of phenyl groups.
N,N’‘-(6,12-Diphenyldibenzo(b,f)(1,5)diazocin-2,8-diyl)bis(N’-ethylthiourea): Similar structure but with ethyl groups instead of phenyl groups.
Uniqueness:
Structural Features: The presence of phenyl groups in N,N’‘-(6,12-Diphenyldibenzo(b,f)(1,5)diazocin-2,8-diyl)bis(N’-phenylthiourea) provides unique steric and electronic properties that differentiate it from similar compounds.
Reactivity: The compound’s reactivity is influenced by the phenyl groups, making it distinct in terms of the types of reactions it can undergo and the products formed.
Propriétés
Numéro CAS |
130189-64-9 |
|---|---|
Formule moléculaire |
C40H30N6S2 |
Poids moléculaire |
658.8 g/mol |
Nom IUPAC |
1-[6,12-diphenyl-2-(phenylcarbamothioylamino)benzo[c][1,5]benzodiazocin-8-yl]-3-phenylthiourea |
InChI |
InChI=1S/C40H30N6S2/c47-39(41-29-17-9-3-10-18-29)43-31-21-23-35-33(25-31)37(27-13-5-1-6-14-27)45-36-24-22-32(44-40(48)42-30-19-11-4-12-20-30)26-34(36)38(46-35)28-15-7-2-8-16-28/h1-26H,(H2,41,43,47)(H2,42,44,48) |
Clé InChI |
BINYCZRDWZYYTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=S)NC4=CC=CC=C4)C(=NC5=C2C=C(C=C5)NC(=S)NC6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




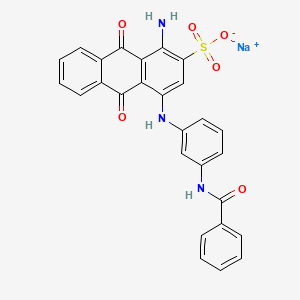
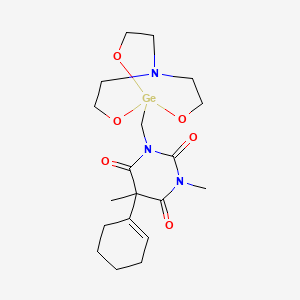

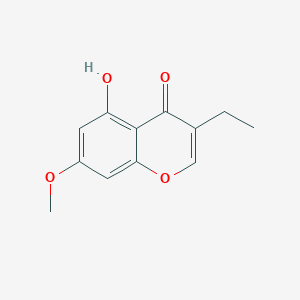
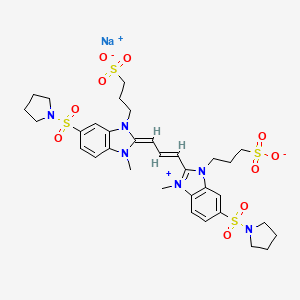
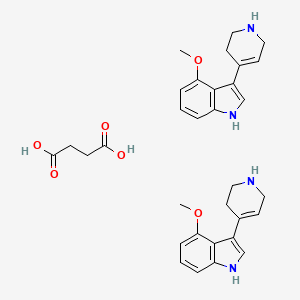

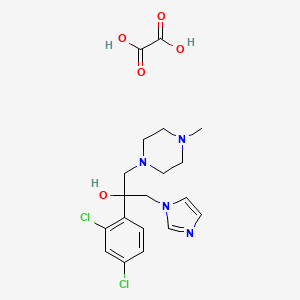

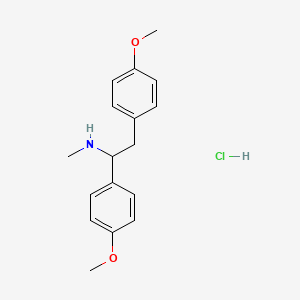
![(E)-but-2-enedioic acid;5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15191669.png)

